molecular formula C8H10ClNO3S B1444863 Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate CAS No. 1183881-54-0

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate

Cat. No. B1444863
CAS RN: 1183881-54-0
M. Wt: 235.69 g/mol
InChI Key: PYBJQIXSZAXEER-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and prevalence in various fields, including medicinal chemistry, where it is found in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate” would consist of a thiazole ring substituted with a methyl ester group at the 5-position, a chlorine atom at the 4-position, and an isopropoxy group at the 2-position .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Agricultural Pest Management

This compound is utilized in the development of insecticides for integrated pest management. Its efficacy has been tested against natural enemies of pests like the woolly apple aphid and the obscure mealybug. The compound’s selective toxicity helps protect beneficial insects while controlling pest populations, contributing to sustainable agriculture practices .

Pharmaceutical Research

In the pharmaceutical industry, derivatives of this compound are explored for their potential as therapeutic agents. For instance, structurally similar molecules have been synthesized and evaluated for their activity against anaplastic lymphoma kinase (ALK), which is significant in the treatment of certain types of cancer .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs containing a thiazole ring work by inhibiting certain enzymes or interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, compounds containing a thiazole ring may be harmful if ingested or come into contact with the skin .

Future Directions

The study of thiazole derivatives is a vibrant field due to their prevalence in biologically active compounds. Future research may focus on developing new synthetic methods, exploring their biological activity, and designing new drugs based on thiazole scaffolds .

properties

IUPAC Name

methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBJQIXSZAXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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